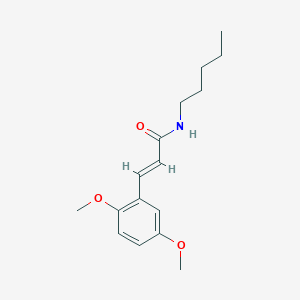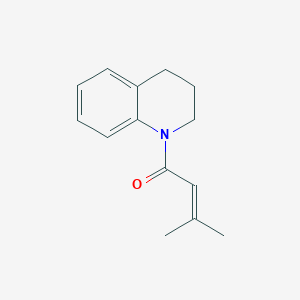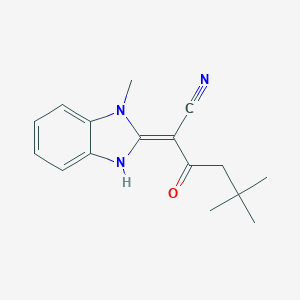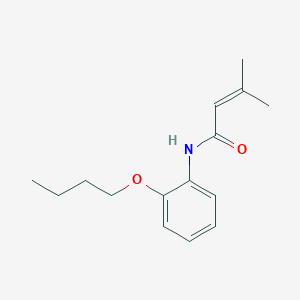![molecular formula C13H18N2O4 B254998 METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE](/img/structure/B254998.png)
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE is a chemical compound with the molecular formula C12H17NO4. This compound is known for its unique structure, which includes a methyl group, a phenyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE typically involves the reaction of 4-methylphenylamine with methyl 2-methyl-2-oxopropanoate in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-2-[({[(4-ethylphenyl)amino]carbonyl}amino)oxy]propanoate
- Methyl 2-methyl-2-[({[(4-methoxyphenyl)amino]carbonyl}amino)oxy]propanoate
Uniqueness
METHYL 2-METHYL-2-({[(4-METHYLPHENYL)CARBAMOYL]AMINO}OXY)PROPANOATE is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a methyl group, phenyl group, and ester functional group makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-[(4-methylphenyl)carbamoylamino]oxypropanoate |
InChI |
InChI=1S/C13H18N2O4/c1-9-5-7-10(8-6-9)14-12(17)15-19-13(2,3)11(16)18-4/h5-8H,1-4H3,(H2,14,15,17) |
InChI Key |
LGQIPBRJYMZSPP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NOC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![propan-2-yl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B254927.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B254933.png)
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)



![1-[(Z)-(2-ethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B254940.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
